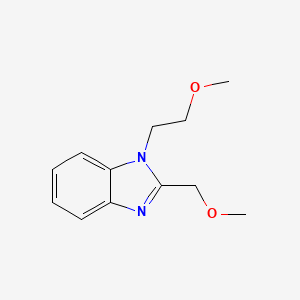![molecular formula C19H21NO3S B4088823 methyl 4-methyl-3-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B4088823.png)
methyl 4-methyl-3-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate
説明
Methyl 4-methyl-3-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MMTPB and belongs to the class of benzamides. The chemical structure of MMTPB is shown below:
作用機序
The mechanism of action of MMTPB involves its interaction with specific proteins and enzymes involved in cancer cell signaling pathways. MMTPB has been found to inhibit the activity of several enzymes, including protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K), which are known to be involved in cancer cell survival and growth. MMTPB has also been found to activate the tumor suppressor protein p53, which plays a crucial role in regulating cell cycle and preventing the development of cancer.
Biochemical and Physiological Effects:
Studies have shown that MMTPB has several biochemical and physiological effects on cancer cells. MMTPB has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately, cell death. MMTPB has also been found to disrupt the mitochondrial membrane potential in cancer cells, leading to the release of pro-apoptotic proteins and activation of the caspase cascade, which ultimately induces apoptosis.
実験室実験の利点と制限
One of the major advantages of using MMTPB in lab experiments is its potent anticancer activity against various cancer cell lines. MMTPB has also been found to have low toxicity in normal cells, making it a promising compound for cancer therapy. However, one of the limitations of using MMTPB in lab experiments is its relatively complex synthesis method, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on MMTPB. One of the most promising directions is the development of MMTPB-based anticancer drugs. Studies have shown that MMTPB has potent anticancer activity and low toxicity, making it a promising candidate for cancer therapy. Another future direction is the investigation of the mechanism of action of MMTPB in more detail, which may lead to the identification of new targets for cancer therapy. Finally, further studies are needed to optimize the synthesis method of MMTPB and improve its availability for research purposes.
科学的研究の応用
MMTPB has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of MMTPB is in the field of cancer research. Studies have shown that MMTPB has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. MMTPB has been found to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways involved in cancer cell survival and growth.
特性
IUPAC Name |
methyl 4-methyl-3-[2-(4-methylphenyl)sulfanylpropanoylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-12-5-9-16(10-6-12)24-14(3)18(21)20-17-11-15(19(22)23-4)8-7-13(17)2/h5-11,14H,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZIQNCERSNNBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-3-({2-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4088741.png)
![1-(4-bromophenyl)-5-(2,3-dichlorobenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4088747.png)
![3,4,5-triethoxy-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4088753.png)
![N-[3-(acetylamino)phenyl]-2-ethoxyacetamide](/img/structure/B4088756.png)
![2-[(2-hydroxyethyl)amino]-N-(3-methylphenyl)-5-nitrobenzamide](/img/structure/B4088770.png)
![methyl [4-(5-acetyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-5-chloro-2-methoxyphenoxy]acetate](/img/structure/B4088784.png)
![ethyl 1-[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(4-fluorophenyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4088790.png)
![2-[(2-aminoethyl)amino]-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4088798.png)
![5-(4-methoxyphenyl)-7-(2-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4088800.png)
![4-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)phenol](/img/structure/B4088802.png)
![3-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4088817.png)


![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4088845.png)